6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Vorbereitungsmethoden
The synthesis of 6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus oxychloride under reflux conditions to introduce the carbonyl chloride group . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications and as a chemosensor for detecting various ions and molecules.
Wirkmechanismus
The mechanism of action of 6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
Pyrazolo[3,4-D]pyrimidine: Studied for its CDK2 inhibitory activity and anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
889939-51-9 |
---|---|
Molekularformel |
C7H3Cl2N3O |
Molekulargewicht |
216.02 g/mol |
IUPAC-Name |
6-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-2-10-6-1-5(7(9)13)11-12(6)3-4/h1-3H |
InChI-Schlüssel |
IHBZSBMUGPMHFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=CC(=CN2N=C1C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.